Ethyl 2-phenoxysulfonylethanimidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-phenoxysulfonylethanimidate;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an ethyl group, a phenoxy group, and a sulfonylethanimidate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves a series of chemical reactions. One common method includes the reaction of ethyl 2-chloroacetate with phenol in the presence of a base to form ethyl 2-phenoxyacetate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of an imidate group through a reaction with an appropriate amine. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-phenoxysulfonylethanimidate;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzimidate hydrochloride: Similar in structure but lacks the sulfonyl group.
Ethyl 2-phenylethanimidate hydrochloride: Similar but with a phenylethanimidate moiety instead of a phenoxysulfonylethanimidate.
Uniqueness
Ethyl 2-phenoxysulfonylethanimidate;hydrochloride is unique due to the presence of both the sulfonyl and imidate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent and intermediate in various applications .
Properties
CAS No. |
646053-35-2 |
---|---|
Molecular Formula |
C10H14ClNO4S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
ethyl 2-phenoxysulfonylethanimidate;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H |
InChI Key |
JPNYKPUCSVWURM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.